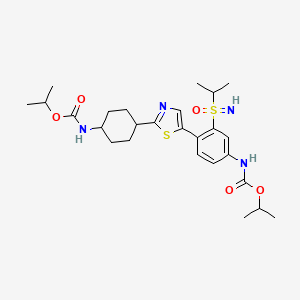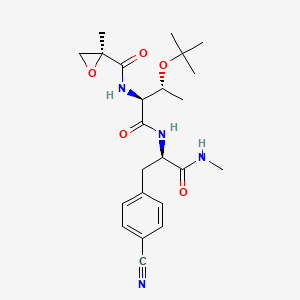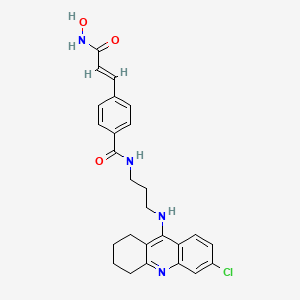
AChE/HDAC-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/HDAC-IN-1 is a dual inhibitor that targets both acetylcholinesterase and histone deacetylase enzymes. Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, while histone deacetylases are involved in the removal of acetyl groups from histone proteins, affecting gene expression. This compound has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/HDAC-IN-1 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. For instance, the synthesis might start with the preparation of a benzamide derivative, followed by its coupling with a hydroxamic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography, are essential to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
AChE/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s stability and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used, typically under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
AChE/HDAC-IN-1 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of acetylcholinesterase and histone deacetylases, providing insights into enzyme mechanisms and interactions.
Biology: The compound is employed in cellular studies to investigate the effects of dual inhibition on cell signaling pathways and gene expression.
Medicine: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and other conditions where acetylcholinesterase and histone deacetylases play a role.
Industry: The compound is used in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
Mécanisme D'action
AChE/HDAC-IN-1 exerts its effects by inhibiting both acetylcholinesterase and histone deacetylases. The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Inhibition of histone deacetylases results in increased acetylation of histone proteins, leading to changes in gene expression. These combined effects can modulate various cellular processes, including neurotransmission, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
COX-2-IN-23: This compound also targets acetylcholinesterase and histone deacetylases, exhibiting similar inhibitory properties.
Scriptaid: A known histone deacetylase inhibitor with activity against multiple isoforms.
Trichostatin A: Another histone deacetylase inhibitor with broad-spectrum activity.
Uniqueness
AChE/HDAC-IN-1 is unique due to its dual inhibitory action on both acetylcholinesterase and histone deacetylases. This dual targeting approach can provide synergistic therapeutic effects, making it a promising candidate for the treatment of complex diseases like Alzheimer’s disease, where both cholinergic dysfunction and epigenetic dysregulation are involved.
Propriétés
Formule moléculaire |
C26H27ClN4O3 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide |
InChI |
InChI=1S/C26H27ClN4O3/c27-19-11-12-21-23(16-19)30-22-5-2-1-4-20(22)25(21)28-14-3-15-29-26(33)18-9-6-17(7-10-18)8-13-24(32)31-34/h6-13,16,34H,1-5,14-15H2,(H,28,30)(H,29,33)(H,31,32)/b13-8+ |
Clé InChI |
WNEPUZILCBHSEU-MDWZMJQESA-N |
SMILES isomérique |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)/C=C/C(=O)NO |
SMILES canonique |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)C4=CC=C(C=C4)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

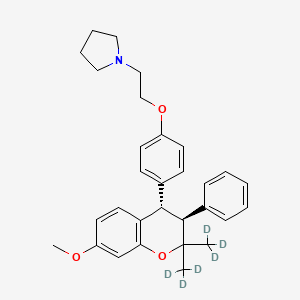
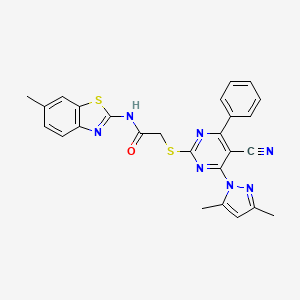
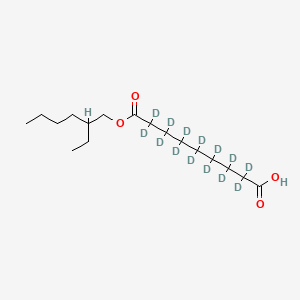
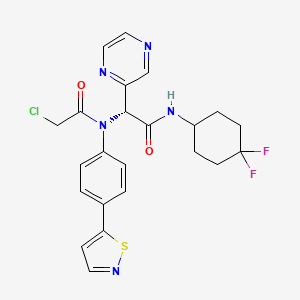
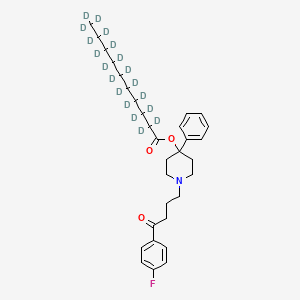



![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
